![molecular formula C14H13N3O2S B11793538 3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)
3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(5-méthyl-6-phénylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoïque est un composé hétérocyclique caractérisé par une structure unique associant des cycles thiazole et triazole. Ce composé suscite un intérêt considérable en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, les produits pharmaceutiques et la science des matériaux. La présence de groupements thiazole et triazole dans sa structure lui confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(5-méthyl-6-phénylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoïque implique généralement la cyclocondensation de 1,2,4-triazole-3-thiones avec des réactifs appropriés. Une méthode courante consiste à faire réagir des 1,2,4-triazole-3-thiones avec du bromomalononitrile en présence d’une base telle que le tert-butylate de potassium dans le tert-butanol. Cette réaction conduit à la formation du système cyclique thiazolo[3,2-b][1,2,4]triazole .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, le solvant et les concentrations de réactifs, afin d’obtenir des rendements et une pureté plus élevés. La production industrielle peut également mettre en œuvre des techniques de synthèse en continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(5-méthyl-6-phénylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans des réactions de substitution dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des groupes alkyle ou acyle, dans le composé.
4. Applications de la recherche scientifique
L’acide 3-(5-méthyl-6-phénylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoïque a plusieurs applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Applications De Recherche Scientifique
3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(5-méthyl-6-phénylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Les cycles thiazole et triazole du composé lui permettent de former des interactions non covalentes avec des enzymes et des récepteurs, influençant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat et réduisant l’activité enzymatique .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Des composés comme le fluconazole et le voriconazole, utilisés comme agents antifongiques, partagent le groupement triazole.
Dérivés du thiazole : Des composés tels que la thiamine (vitamine B1) et le ritonavir (un médicament antirétroviral) contiennent le cycle thiazole.
Unicité
Ce qui distingue l’acide 3-(5-méthyl-6-phénylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoïque, c’est la combinaison de cycles thiazole et triazole en une seule molécule. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C14H13N3O2S |
|---|---|
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
3-(5-methyl-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-9-13(10-5-3-2-4-6-10)17-14(20-9)15-11(16-17)7-8-12(18)19/h2-6H,7-8H2,1H3,(H,18,19) |
Clé InChI |
VSFMOQZKOWAKDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=NC(=N2)CCC(=O)O)S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


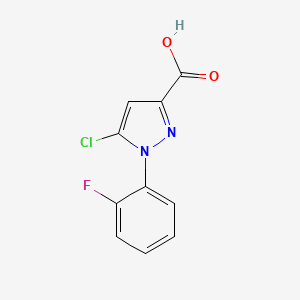
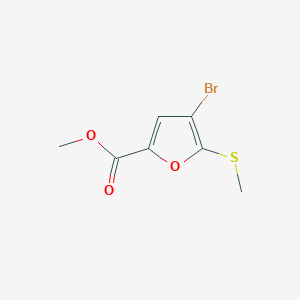
![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)
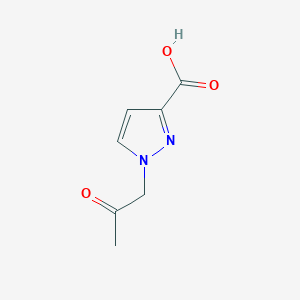

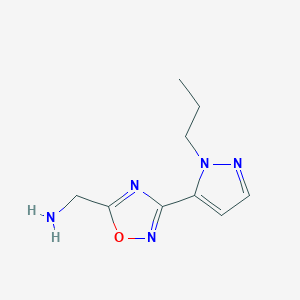
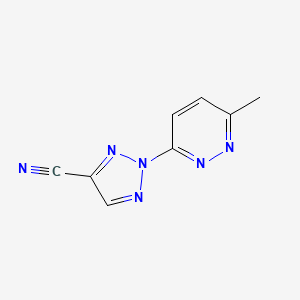

![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)


